N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-2-30-15-6-3-13(4-7-15)18-9-10-19-25-26-21(28(19)27-18)31-12-20(29)24-14-5-8-16(22)17(23)11-14/h3-11H,2,12H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNUXCZEULZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological profile, focusing on its mechanism of action, efficacy against various diseases, and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 427.4 g/mol. The presence of a triazole ring and a pyridazine moiety suggests a diverse range of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F2N5O2S |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 894054-87-6 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole moiety has been shown to possess antifungal and antibacterial properties by inhibiting specific enzymes involved in cell wall synthesis and metabolism in pathogens . Additionally, the presence of the pyridazine ring may enhance its interaction with specific receptors or enzymes involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure suggests it may act similarly by disrupting microbial cell integrity or metabolic processes .
Anticancer Potential
Compounds with triazole and pyridazine structures have been investigated for their anticancer properties. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. The specific activity of this compound against different cancer types remains to be fully elucidated but shows promise based on structural analogs .
Anti-inflammatory Effects
Emerging studies suggest that triazole derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of immune response is beneficial.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole or pyridazine rings can significantly affect potency and selectivity towards specific biological targets. For instance:
- Fluorine Substitution : The presence of fluorine atoms has been associated with improved binding affinity to target proteins due to enhanced electron-withdrawing effects.
- Ethoxy Group : The ethoxy group may influence solubility and bioavailability, impacting overall therapeutic efficacy.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar triazole derivatives exhibited up to 16-fold greater potency against resistant strains of Staphylococcus aureus compared to traditional antibiotics. This highlights the potential for this compound as a novel antimicrobial agent .
- Cancer Cell Line Studies : In vitro assays revealed that related compounds induced significant cytotoxicity in breast cancer cell lines at nanomolar concentrations. Further research is needed to explore the specific pathways involved in this activity.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing vs.
- Ethoxy vs. methoxy : The ethoxy group in the target compound offers greater lipophilicity than methoxy, which may improve membrane permeability but reduce aqueous solubility .
Comparison with Non-Triazolopyridazine Analogs
Thienopyrimidinone Derivatives ()
- Example: N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1) . Core: Thieno[2,3-d]pyrimidinone replaces triazolopyridazine. Substituents: Ethyl and methyl groups on the thienopyrimidinone ring. Implications: The saturated thienopyrimidinone core may reduce aromatic stacking interactions compared to the planar triazolopyridazine system.
Pyrazolo-Pyrimidine Chromenones ()
- Example: 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives . Core: Chromenone fused with pyrazolo-pyrimidine. Substituents: Fluorine atoms at multiple positions. Implications: The chromenone system introduces additional hydrogen-bonding sites but may increase molecular rigidity.
Q & A
Q. What are the key steps in synthesizing N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, and how can purity be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Heterocycle formation : Cyclocondensation of pyridazine precursors with thiourea derivatives to form the triazolopyridazine core .
- Thioether linkage : Coupling the triazolopyridazine intermediate with a thioacetamide derivative under alkaline conditions (e.g., K₂CO₃ in DMF) .
- Final functionalization : Introducing the 3,4-difluorophenyl group via nucleophilic substitution or amidation .
- Optimization : Use refluxing polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C, and monitor purity via HPLC. Adjust catalyst loading (e.g., Pd/C for cross-coupling) to enhance yield (typically 60–75%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; ethoxyphenyl methylene at δ 4.1–4.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₂H₁₈F₂N₆O₂S: ~493.12) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Design accelerated stability studies:
- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and analyze for photodegradation products .
- pH stability : Dissolve in buffers (pH 2–10) and track hydrolysis by LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for biological activity?
- Methodological Answer :
- Analog synthesis : Replace substituents systematically (e.g., substitute ethoxyphenyl with methoxyphenyl or fluorophenyl) and compare bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC₅₀ in cancer models) .
- Computational modeling : Perform molecular docking to predict binding affinities with targets like EGFR or COX-2 .
Q. What experimental strategies resolve contradictions in reported synthetic yields or biological efficacy?
- Methodological Answer :
- Reproduce conditions : Standardize solvent purity (e.g., anhydrous DMF), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfur linkages) .
- Dose-response validation : Re-evaluate bioactivity in multiple assays (e.g., enzymatic vs. cellular) to rule out assay-specific artifacts .
Q. How can researchers identify the compound’s biological targets and mechanisms of action?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells .
- Kinase profiling : Screen against a panel of 100+ kinases to identify inhibition hotspots .
Q. What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
